molecular formula C15H13FO3 B1338239 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid CAS No. 902837-14-3

2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid

Cat. No.: B1338239
CAS No.: 902837-14-3
M. Wt: 260.26 g/mol
InChI Key: DJWQQAMRWCPAMW-UHFFFAOYSA-N
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Description

2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C15H13O3F It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a 2-fluorobenzyl group and an oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid typically involves the reaction of 2-fluorobenzyl alcohol with 3-hydroxyphenylacetic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid exerts its effects depends on its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid
  • 2-(3-((4-Fluorobenzyl)oxy)phenyl)acetic acid
  • 2-(3-((2-Chlorobenzyl)oxy)phenyl)acetic acid

Uniqueness

2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid is unique due to the presence of the 2-fluorobenzyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c16-14-7-2-1-5-12(14)10-19-13-6-3-4-11(8-13)9-15(17)18/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWQQAMRWCPAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474993
Record name 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-14-3
Record name 2-(3-((2-Fluorobenzyl)oxy)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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